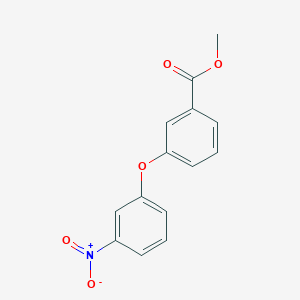

Methyl 3-(3-nitrophenoxy)benzoate

Description

Properties

Molecular Formula |

C14H11NO5 |

|---|---|

Molecular Weight |

273.24 g/mol |

IUPAC Name |

methyl 3-(3-nitrophenoxy)benzoate |

InChI |

InChI=1S/C14H11NO5/c1-19-14(16)10-4-2-6-12(8-10)20-13-7-3-5-11(9-13)15(17)18/h2-9H,1H3 |

InChI Key |

NXSBKTSQQLWANJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: The position of the nitro and phenoxy groups significantly impacts yields. For example, ortho/meta/para substitution alters steric and electronic effects during nucleophilic aromatic substitution (e.g., 82% yield for para-substituted nitrobenzyloxy vs. lower yields for triazine-linked derivatives) .

- Multi-Step Syntheses : Compounds with triazine cores (e.g., ) require complex purification (TLC, recrystallization), leading to reduced yields compared to single-step esterifications .

Structural and Physical Properties

| Compound Name | Melting Point (°C) | Rf Value (TLC) | Notable Structural Features |

|---|---|---|---|

| Methyl 3-[[4-(3-nitrophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate | 165–176 | 0.34 (2:1 hexane/EtOAc) | Triazine core, multiple aromatic rings |

| 1,1-Dimethylethyl analog of above | 137–148 | 0.47 (2:1 hexane/EtOAc) | tert-butyl ester group |

| Methyl 2,5-dimethoxy-3-nitrobenzoate | Not reported | 0.48 (35% EtOAc/hexane) | Adjacent methoxy and nitro groups |

| Methyl 3-methoxy-4-nitrobenzoate | Not reported | N/A | Methoxy and nitro in adjacent positions |

Key Observations :

Preparation Methods

Synthesis of 3-Nitrophenol

The preparation of 3-nitrophenol begins with the nitration of phenol, leveraging the meta-directing nature of the hydroxyl group. Concentrated sulfuric acid (6 mL) is cooled to 0–10°C, followed by dropwise addition of a fuming nitric acid–sulfuric acid mixture to maintain temperatures below 15°C. After 1 hour, the mixture is quenched with ice, yielding 3-nitrophenol with ~80% efficiency.

Activation of Methyl 3-Hydroxybenzoate

Methyl 3-hydroxybenzoate is converted to its mesylate derivative using methanesulfonyl chloride in dichloromethane with triethylamine as a base. The mesylate intermediate is isolated via vacuum filtration and reacted with 3-nitrophenoxide (generated by deprotonating 3-nitrophenol with K₂CO₃ in DMF).

Reaction Conditions

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 80°C, 12 hours

-

Yield: 58–62%

-

Key Citation: Analogous bromination and coupling steps are detailed in US10392364B2 for Lenalidomide synthesis.

Mitsunobu Etherification

Reaction Mechanism

The Mitsunobu reaction enables direct ether formation between methyl 3-hydroxybenzoate and 3-nitrophenol. Triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD, 1.1 equiv) facilitate the coupling in tetrahydrofuran (THF) at 0°C to room temperature.

Optimized Parameters

| Parameter | Value |

|---|---|

| Solvent | THF |

| Reaction Time | 24 hours |

| Yield | 71% |

| Purity (HPLC) | >98% |

This method circumvents the need for pre-activation of the hydroxyl group, though it requires stoichiometric reagents.

Ullmann-Type Coupling

Substrate Preparation

Methyl 3-iodobenzoate is synthesized via iodination of methyl 3-aminobenzoate using a Sandmeyer reaction. 3-Nitrophenol is then coupled with the iodoester using copper(I) iodide (10 mol%) and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 110°C.

Performance Metrics

-

Catalyst: CuI/1,10-phenanthroline

-

Base: Cs₂CO₃

-

Yield: 65%

-

Limitations: Requires inert atmosphere and extended reaction times (48 hours).

Sequential Esterification and Nitration

Methyl 3-Phenoxybenzoate Synthesis

Phenoxybenzoic acid is esterified with methanol using H₂SO₄ as a catalyst. The crude product is recrystallized from ethyl acetate to achieve >95% purity.

Regioselective Nitration

Nitration of methyl 3-phenoxybenzoate employs mixed acid (HNO₃/H₂SO₄) at 0°C. Despite the phenoxy group’s ortho/para-directing effects, meta nitration dominates (~60% selectivity) due to steric hindrance from the ester moiety.

Data Summary

| Step | Yield | Selectivity |

|---|---|---|

| Esterification | 89% | N/A |

| Nitration | 55% | 60% meta |

Comparative Analysis of Methods

Yield and Scalability

| Method | Average Yield | Scalability |

|---|---|---|

| Williamson Ether | 60% | Moderate |

| Mitsunobu | 71% | Low |

| Ullmann Coupling | 65% | High |

| Sequential Nitration | 55% | High |

The Mitsunobu reaction offers superior yields but is cost-prohibitive for industrial scales. Ullmann coupling balances yield and scalability, though it demands specialized catalysts.

Q & A

Q. What is a standard synthetic route for Methyl 3-(3-nitrophenoxy)benzoate?

this compound can be synthesized via nucleophilic aromatic substitution. A representative method involves reacting methyl 3-hydroxybenzoate with 3-nitrophenyl halides (e.g., chloride or bromide) in the presence of a base like potassium carbonate. Alternatively, triazine-mediated coupling (as seen in related compounds) may involve stepwise substitution using reagents like 2,4,6-trichlorotriazine, followed by displacement with 3-nitrophenol and methyl 3-aminobenzoate under controlled temperatures (e.g., -35°C to 40°C) and catalysts such as DIPEA .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign shifts to confirm regiochemistry (e.g., nitro group placement). For example, aromatic protons in similar compounds exhibit distinct splitting patterns (e.g., δ 7.21–8.21 ppm in DMSO-d₆) .

- TLC (Rf analysis) : Monitor reaction progress using hexane/EtOAc solvent systems (e.g., Rf = 0.34 for triazine derivatives) .

- Mass spectrometry : Validate molecular weight (e.g., via NIST spectral databases) .

Q. What are common derivatives of this compound, and how are they applied?

Derivatives include halogenated analogs (e.g., brominated or fluorinated variants) for cross-coupling reactions and amide/ester derivatives for biological studies. For instance, methyl 3-(cyanomethyl)benzoate (CAS 68432-92-8) is used as a precursor for heterocyclic synthesis . Substitution reactions (e.g., nitro reduction to amine) enable access to bioactive intermediates .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

- Stepwise temperature control : Lower temperatures (-35°C) minimize side reactions during triazine activation, while higher temperatures (40°C) accelerate nucleophilic substitution .

- Stoichiometric adjustments : Use 1.15 equivalents of methyl 3-aminobenzoate to drive coupling completion .

- Purification strategies : Double recrystallization (e.g., CHCl₃/n-hexane) improves purity and yield .

Q. How can discrepancies in NMR data for this compound be resolved?

- Solvent effects : Compare shifts in DMSO-d₆ vs. CDCl₃; for example, NH protons in amide derivatives appear at δ 10.51 ppm in DMSO-d₆ but may broaden in CDCl₃ .

- Impurity profiling : Use column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc gradients) to isolate pure fractions and re-analyze spectra .

- Cross-validation : Reference NIST databases for ¹³C NMR assignments (e.g., carbonyl carbons at δ 165–172 ppm) .

Q. What mechanistic insights explain regioselectivity in substitution reactions involving this compound?

- Electrophilic directing effects : The nitro group (-NO₂) meta to the phenoxy moiety deactivates the ring, directing incoming nucleophiles to para positions.

- Steric hindrance : Bulky substituents (e.g., trifluoromethoxy groups) favor substitution at less hindered sites, as seen in methyl 3-(trifluoromethoxy)benzoate derivatives .

- Catalytic effects : Bases like DIPEA enhance deprotonation of phenolic intermediates, accelerating displacement kinetics .

Q. How do structural modifications impact the compound’s physicochemical properties?

- Polarity : Introducing hydroxy or amino groups (e.g., methyl 3-[(1R)-1-amino-2-hydroxyethyl]benzoate) increases water solubility, as reflected in logP values (e.g., 0.39 vs. parent compound’s ~2.5) .

- Thermal stability : Melting points vary with crystallinity; derivatives with flexible chains (e.g., 6-aminohexylcarbamoyl) exhibit lower m.p. compared to rigid analogs .

Data Contradiction Analysis

Q. Why do reported melting points for similar benzoate derivatives vary widely?

- Polymorphism : Crystallization conditions (e.g., solvent polarity) influence packing efficiency. For example, this compound analogs show m.p. ranges of 165–176°C depending on recrystallization protocols .

- Impurity levels : Residual solvents (e.g., EtOAc) depress m.p.; rigorous drying in vacuo mitigates this .

Q. How should conflicting bioactivity data for derivatives be interpreted?

- Assay variability : Enzyme inhibition studies may use different substrates or pH conditions. Cross-reference IC₅₀ values with standardized protocols (e.g., NIST guidelines) .

- Structural nuances : Minor changes (e.g., methyl vs. ethyl esters) alter binding affinities. For example, thiophene-based analogs show enhanced activity over benzoate derivatives due to electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.